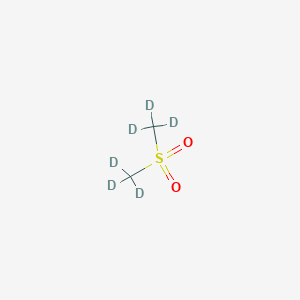
3-nitroso-1,3-oxazolidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitroso-1,3-oxazolidine-4-carboxylic acid (NOC) is a small molecule that has been widely studied for its potential applications in various fields of research. NOC is a nitrosating agent that can react with a variety of nucleophiles, including amines, thiols, and amino acids. This property has made NOC a useful tool for studying the chemistry and biochemistry of these molecules.
Mecanismo De Acción
The mechanism of action of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is relatively simple. 3-nitroso-1,3-oxazolidine-4-carboxylic Acid reacts with nucleophiles, such as cysteine residues in proteins, to form nitroso derivatives. These derivatives can then undergo further reactions, such as oxidation or reduction, to form a variety of products. The exact mechanism of these reactions depends on the specific nucleophile and reaction conditions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid are complex and depend on the specific system being studied. In general, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid has been shown to have a variety of effects on cellular signaling pathways and gene expression. For example, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid has been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid as a research tool is its ability to selectively nitrosate specific nucleophiles. This property allows researchers to study the role of nitrosation in specific biological processes. However, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid also has some limitations as a research tool. For example, 3-nitroso-1,3-oxazolidine-4-carboxylic Acid can react with a variety of nucleophiles, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-nitroso-1,3-oxazolidine-4-carboxylic Acid. One area of interest is the development of new nitrosating agents that can selectively target specific nucleophiles. Another area of interest is the development of new methods for studying the effects of protein nitrosation in vivo. Finally, further research is needed to better understand the role of protein nitrosation in various physiological processes.
Métodos De Síntesis
The synthesis of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is relatively straightforward and can be achieved using a variety of methods. One common method involves the reaction of nitrous acid with an appropriate oxazolidine derivative. This reaction produces 3-nitroso-1,3-oxazolidine-4-carboxylic Acid as a yellow-orange solid, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
3-nitroso-1,3-oxazolidine-4-carboxylic Acid has found a wide range of applications in scientific research. One of the most significant uses of 3-nitroso-1,3-oxazolidine-4-carboxylic Acid is as a nitrosating agent for the study of protein nitrosation. 3-nitroso-1,3-oxazolidine-4-carboxylic Acid can react with cysteine residues in proteins to form S-nitrosothiols, which are important signaling molecules in the body. This property has made 3-nitroso-1,3-oxazolidine-4-carboxylic Acid a valuable tool for studying the role of protein nitrosation in various physiological processes.
Propiedades
Número CAS |
95326-10-6 |
|---|---|
Nombre del producto |
3-nitroso-1,3-oxazolidine-4-carboxylic Acid |
Fórmula molecular |
C4H6N2O4 |
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
3-nitroso-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O4/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8) |
Clave InChI |
RDYOJLSSRLZEKM-UHFFFAOYSA-N |
SMILES |
C1C(N(CO1)N=O)C(=O)O |
SMILES canónico |
C1C(N(CO1)N=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















